molecular formula C23H24BrClN4OS B2387412 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 1189471-18-8

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2387412
CAS No.: 1189471-18-8
M. Wt: 519.89
InChI Key: XPXUFMHUYFIMBH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with a 4-bromophenyl group at position 3 and a methyl group at position 6. The thioether linkage connects the spiro system to an acetamide moiety, which is further substituted with a 5-chloro-2-methylphenyl group. The spiro architecture introduces conformational rigidity, while the bromine and chlorine substituents likely enhance lipophilicity and influence electronic properties.

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrClN4OS/c1-15-3-8-18(25)13-19(15)26-20(30)14-31-22-21(16-4-6-17(24)7-5-16)27-23(28-22)9-11-29(2)12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXUFMHUYFIMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and various functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C23H24BrClN4O
  • Molecular Weight : Approximately 531.465 g/mol
  • IUPAC Name : 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various biological targets. Preliminary studies indicate potential activities including:

  • Anticancer Properties : The triazaspiro framework is associated with anticancer activity by inhibiting key cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Activity : The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, which may contribute to its antimicrobial effects against various pathogens.

Biological Activity Data

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus
CytotoxicityExhibits cytotoxic effects in vitro

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the compound's effect on several cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
    • The structure-activity relationship (SAR) analysis suggested that modifications to the bromophenyl group could enhance anticancer efficacy.
  • Antimicrobial Studies :
    • The compound was tested against common bacterial strains using disk diffusion methods. Results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli.
    • Further investigations into the mechanism revealed that the compound disrupts bacterial cell membranes, leading to cell lysis.
  • Pharmacological Insights :
    • Research on mitochondrial permeability transition pore (mPTP) inhibitors highlighted the potential of compounds with similar triazaspiro structures in cardiac protection during ischemic events, suggesting a broader therapeutic application beyond oncology.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that this compound exhibits potential anticancer activity. The triazaspiro framework may enhance binding affinity to cancer cell targets. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer and leukemia cells .

Antimicrobial Activity

The compound's thioether linkage and halogen substituents could contribute to its antimicrobial properties. Research indicates that derivatives of similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The following table summarizes key structural features and their potential impacts on activity:

Structural FeaturePotential Impact on Activity
Spirocyclic structureMay enhance binding affinity to biological targets
Bromophenyl substituentCould improve cytotoxicity
Thioether linkageMay enhance antimicrobial properties
Chlorophenyl groupPotentially increases bioactivity

Case Studies

  • Anticancer Screening : In a study evaluating various acetamide derivatives, compounds structurally related to 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide showed significant cytotoxic effects against MCF7 breast cancer cells using the Sulforhodamine B assay .
  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity against several pathogens. Compounds with similar structural motifs exhibited notable inhibition against both bacterial and fungal strains, suggesting that modifications to the triazaspiro framework could yield effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Bond Parameters

The title compound shares a spirocyclic framework with other nitrogen-containing heterocycles. For example:

  • N-(4-Bromophenyl)acetamide derivatives : highlights bond-length variations in the acetamide and aryl regions. The C1–C2 bond in the title compound (unreported but inferred from analogs) is expected to align with the range of 1.501–1.53 Å observed in N-(4-chloro-1,3-benzothiazol-2-yl)acetamide derivatives. The C6–Br bond length (1.8907 Å) in simpler bromophenyl acetamides is slightly shorter than in the title compound’s spiro system, suggesting steric or electronic modulation by the triazaspiro core .
  • Diazepine and triazepine analogs : Compounds like 5-phenyl-1H-2,3-dihydro-naphtho-furo-diazepine-2-one () feature fused aromatic systems but lack the spiro conformation. The triazaspiro core in the title compound may confer enhanced stability compared to diazepines, which are prone to ring-opening under acidic conditions .

Substituent Effects

  • The chloro-methyl group may enhance hydrophobic interactions in biological targets compared to methoxy groups .
  • Spiro ring heteroatoms : Compared to 7-oxa-9-aza-spiro[4.5]decane derivatives (), the title compound’s triazaspiro system introduces additional nitrogen atoms, which could improve hydrogen-bonding capacity and metal coordination properties .

Comparative Data Table

Compound Name Structural Features Key Substituents Biological Activity References
2-((3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide 1,4,8-Triazaspiro[4.5]deca-1,3-diene, thioacetamide 4-Bromophenyl, 5-chloro-2-methylphenyl Not reported
N-(4-Bromophenyl)acetamide Simple acetamide 4-Bromophenyl Not reported
5-Phenyl-1H-2,3-dihydro-(8-substituted naphtho[2,1-b]furo)-1,4-diazepine-2-one Fused naphtho-furo-diazepine Benzoyl, chloroacetamide Antimicrobial
2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide Analogous triazaspiro-thioacetamide 4-Bromophenyl, 2,4-dimethoxyphenyl Not reported

Key Insights

  • The title compound’s spiro architecture and halogenated substituents distinguish it from simpler acetamides and fused diazepines.
  • Structural variations in the acetamide moiety (e.g., chloro-methyl vs. methoxy groups) could be leveraged to optimize pharmacokinetic properties in drug design .
  • Further studies are needed to elucidate its biological activity, particularly in light of antimicrobial trends observed in related compounds .

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